2-Bromo-3,4-dichlorobenzoic acid
Description
Halogenated benzoic acids are critical intermediates in organic synthesis, agrochemicals, and pharmaceuticals. Their reactivity and stability are influenced by the position and type of substituents (e.g., halogens, methyl, or methoxy groups).
Properties
Molecular Formula |
C7H3BrCl2O2 |
|---|---|
Molecular Weight |
269.90 g/mol |
IUPAC Name |
2-bromo-3,4-dichlorobenzoic acid |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) |
InChI Key |
RTRULKQJBXXOIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Analogs
2-Bromo-3,4-difluorobenzoic Acid (CAS 170108-05-1)
- Molecular Formula : C₇H₃BrF₂O₂
- Molecular Weight : 236.998 g/mol
- Density : 1.872 g/cm³
- Applications :
5-Bromo-2,4-difluorobenzoic Acid
Methyl-Substituted Bromobenzoic Acids ()
| Compound | CAS RN | Molecular Weight | Purity | Melting Point | Price (JPY) |
|---|---|---|---|---|---|
| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | 215.04 | N/A | N/A | 30,000/10g |
| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | 215.04 | >98.0% | N/A | 16,000/25g |
| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | 215.04 | >98.0% | N/A | 15,000/25g |
Methoxy-Substituted Analogs
2-Bromo-3,4-dimethoxybenzoic Acid
- Melting Point : 203–204°C (corrected) .
- Synthesis : Derived from methylation of precursor alcohols, highlighting the role of methoxy groups in stabilizing intermediates .
- Applications : Methoxy groups enhance solubility in polar solvents, making this compound useful in pharmaceutical crystallography and reference standards.
Substituent Effects on Physical and Chemical Properties
- Electron-Withdrawing vs. Donating Groups :
- Steric Effects :
- Ortho-substituted bromine (e.g., 2-Bromo-5-methylbenzoic acid) may hinder reaction sites, whereas meta- or para-substituents improve accessibility .
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